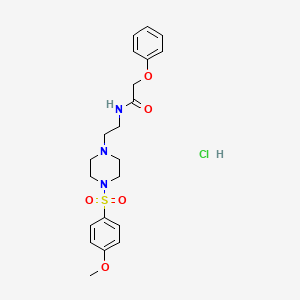

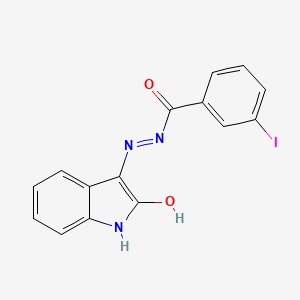

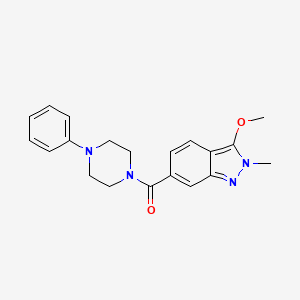

![molecular formula C5H8BrClN4 B2855492 2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hcl CAS No. 2253632-84-5](/img/structure/B2855492.png)

2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-A]pyrazine hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine class . These compounds are part of a larger class of heterocyclic compounds, which are of prime importance due to their extensive therapeutic uses . They have the ability to manifest substituents around a core scaffold in defined three-dimensional representations .

Synthesis Analysis

Approaches toward medicinal chemistry relevant building blocks based on [1,2,4]triazolo[4,3-a]pyrazine platform were elaborated . The methods provide quick and multigram access to the target derivatives starting from commercially available nonexpensive reagents .Molecular Structure Analysis

The molecular structure of these compounds is characterized by the fusion of a five-membered triazole ring with a six-membered pyrazine ring . On the basis of fusion permutations, four isomeric structural variants may exist .Chemical Reactions Analysis

The synthesis of these compounds often involves interactions with a diversity of hydrazines or hydrazine hydrochlorides . Microwave-assisted heating under controlled conditions is often used to produce the final product .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary widely depending on the specific substituents present . For example, one compound in this class was found to have a melting point of 228-229°C .Aplicaciones Científicas De Investigación

Medicinal Chemistry Building Blocks

The core structure of this compound serves as a building block in medicinal chemistry. It’s used to create focused libraries of molecules that can be screened for biological activity . These libraries are essential for identifying new drug candidates.

Privileged Structure in Drug Discovery

This compound is considered a “privileged structure” in drug discovery, meaning it’s a versatile scaffold that can bind to multiple types of biological targets. Researchers leverage this property to develop new therapeutic agents .

Antibacterial Agent Development

Derivatives of this compound have shown potential as antibacterial agents. Studies have tested their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, to determine minimum inhibitory concentrations .

Pharmacological Research

The compound’s derivatives are explored for their pharmacological effects. They are assessed for their potential to act as therapeutic agents or their precursors, contributing to the understanding of biochemical mechanisms .

Synthetic Chemistry

In synthetic chemistry, this compound is used to access a variety of substituents at specific positions, which is crucial for the synthesis of complex molecules. This has implications for the development of new synthetic methodologies .

Biological Activity Modulation

The compound is studied for its ability to modulate biological activity. It’s part of research into σ-receptors, β-secretase-1 inhibitors, and antiviral activity, showing its broad potential in therapeutic applications .

Mecanismo De Acción

While the exact mechanism of action for your specific compound isn’t available, compounds in the [1,2,4]triazolo[4,3-a]pyrazine class have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents .

Safety and Hazards

Direcciones Futuras

The [1,2,4]triazolo[4,3-a]pyrazine class of compounds has attracted enormous attention due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . Future research will likely continue to explore the synthesis of new derivatives and their potential therapeutic uses .

Propiedades

IUPAC Name |

2-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN4.ClH/c6-5-8-4-3-7-1-2-10(4)9-5;/h7H,1-3H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVHPQNARKJWMQK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(=NC(=N2)Br)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8BrClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.50 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-4-[(2,5-dimethylbenzenesulfonamido)methyl]benzamide](/img/structure/B2855411.png)

![N-(3-fluorophenyl)-2-((6-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2855416.png)

![1-methyl-1H,4H,6H,7H-pyrano[3,4-d]imidazole](/img/structure/B2855426.png)

![2-[[3-[(5-Methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2855428.png)

![(benzo[3,4-d]1,3-dioxolan-5-ylamino)-N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)formamide](/img/structure/B2855431.png)